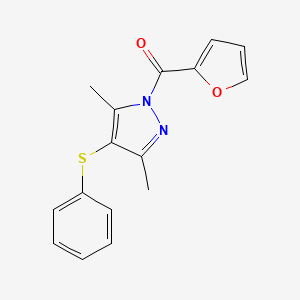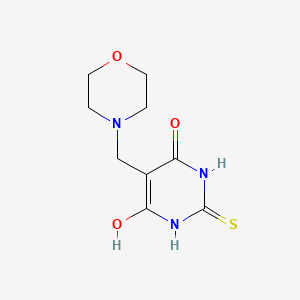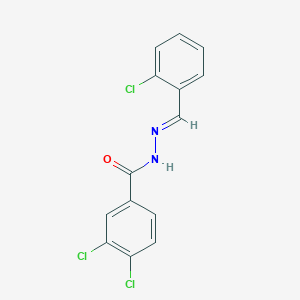![molecular formula C14H12N4S B5537517 (E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine](/img/structure/B5537517.png)
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a pyridine ring attached to the benzothiazole core through a methylene bridge and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with pyridine-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage between the amine and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole or pyridine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and other high-tech fields.
Mécanisme D'action
The mechanism of action of (E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzothiazole and pyridine rings may also interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminobenzothiazole: A simpler benzothiazole derivative with similar structural features.
3-methylbenzothiazole: Another benzothiazole derivative with a methyl group at the 3-position.
Pyridine-3-carbaldehyde: The aldehyde precursor used in the synthesis of the target compound.
Uniqueness
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine is unique due to the combination of its benzothiazole and pyridine moieties linked through an imine group. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-18-12-6-2-3-7-13(12)19-14(18)17-16-10-11-5-4-8-15-9-11/h2-10H,1H3/b16-10+,17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEQTFIXDDDSBI-CDEAFOTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5537486.png)
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
